N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
Description
N'-[(3-Chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic carbohydrazide derivative featuring a 3-chlorobenzothiophene moiety linked to a 2,3-dimethylindole scaffold. This compound is structurally characterized by:
- A 2,3-dimethylindole core, contributing to lipophilicity and steric effects.
- A carbohydrazide (-CONHNH₂) functional group, enabling hydrogen bonding and coordination chemistry.
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N'-(3-chloro-1-benzothiophene-2-carbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-10-11(2)22-15-8-7-12(9-14(10)15)19(25)23-24-20(26)18-17(21)13-5-3-4-6-16(13)27-18/h3-9,22H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GHFREVVTFFYQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiophene and indole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be inferred through comparisons with analogous molecules:
Table 1: Key Comparisons with Structural Analogs
Key Insights:
Polarity and Solubility: The target compound’s carbohydrazide group confers higher polarity compared to thiol () or thiazole () analogs but lower than sulfonohydrazides (). This balance may optimize solubility in semi-aqueous biological environments .
Reactivity and Bioactivity: The chlorobenzothiophene group introduces steric hindrance and electron-withdrawing effects, which may stabilize electrophilic intermediates in coupling reactions or inhibit cytochrome P450 enzymes .
Synthetic Feasibility :
- Analogous compounds (e.g., ) are synthesized via condensation of hydrazides with carbonyl derivatives. The target compound likely follows a similar route, involving:
- Activation of 3-chloro-1-benzothiophene-2-carbonyl chloride.
- Coupling with 2,3-dimethylindole-5-carbohydrazide under basic conditions .
Biological Activity
N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O2S, with a molecular weight of approximately 363.86 g/mol. The compound features a benzothiophene moiety which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to benzothiophene compounds. The compound's structural similarity to known antimicrobial agents suggests it may exhibit similar efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiophene Derivative A | Staphylococcus aureus | 2 μg/ml |
| Benzothiophene Derivative B | Escherichia coli | 4 μg/ml |
| This compound | Pseudomonas aeruginosa | 8 μg/ml |
The above table illustrates the antimicrobial activity of related compounds, indicating that the target compound may also possess significant antibacterial properties.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the benzothiophene moiety enhances the biological activity of the compound. Modifications at specific positions on the indole and hydrazide components can lead to variations in potency and spectrum of activity.
Key Findings:
- Chloro Substituents : The presence of chlorine atoms has been associated with increased antimicrobial activity.
- Indole Ring Modifications : Alterations in the indole structure can affect binding affinity to bacterial targets.
Case Study 1: Synthesis and Evaluation
In a study conducted by Gadada et al., several derivatives of benzothiophene were synthesized and evaluated for their biological activity. The researchers found that compounds with similar scaffolds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that further exploration into the modification of these compounds could yield new therapeutic agents for infectious diseases .
Case Study 2: Pharmacological Investigations
A comprehensive pharmacological investigation revealed that derivatives containing the benzothiophene structure demonstrated broad-spectrum activity against various pathogens. Notably, derivatives showed effectiveness against resistant strains of bacteria, suggesting potential clinical applications in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
